REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=C2C(=CC=1OC)NC(=O)N=C2.CS(O)(=O)=O.N[C@H](C(O)=O)CCSC.[OH:30][C:31]1[CH:32]=[C:33]2[C:38](=[CH:39][C:40]=1[O:41][CH3:42])[NH:37][C:36](=O)[N:35]=[CH:34]2.O=S(Cl)[Cl:46]>>[Cl:46][C:34]1[C:33]2[C:38](=[CH:39][C:40]([O:41][CH3:42])=[C:31]([O:30][C:3](=[O:2])[CH3:4])[CH:32]=2)[N:37]=[CH:36][N:35]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=NC(NC2=CC1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-hydroxy-7-methoxy-quinazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=NC(NC2=CC1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |